
amcinonide
Overview
Description
Amcinonide is a topical glucocorticoid used to treat itching, redness, and swelling associated with several dermatologic conditions such as atopic dermatitis and allergic contact dermatitis . It is a multi-functional small molecule corticosteroid that has been approved by the FDA and is currently marketed as an ointment, lotion, or cream .
Preparation Methods
The preparation of amcinonide involves several synthetic routes and reaction conditions. One method involves the use of pregna-1,4-diene-3,20-dione as a starting material, which undergoes a series of reactions including fluorination, hydroxylation, and acetal formation to yield this compound . Industrial production methods typically involve optimizing these reactions to achieve high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Amcinonide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and acetal-forming agents . The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its pharmacological properties .
Scientific Research Applications
Amcinonide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of glucocorticoids. In biology, it is used to investigate the effects of corticosteroids on cellular processes such as inflammation and immune response . In medicine, this compound is used to treat various dermatologic conditions, and its efficacy and safety are subjects of ongoing clinical research . In industry, this compound is used in the formulation of topical treatments for skin conditions .
Mechanism of Action
The mechanism of action of amcinonide involves its role as a corticosteroid hormone receptor agonist . It reduces or inhibits the actions of chemicals in the body that cause inflammation, redness, and swelling by inducing the production of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Comparison with Similar Compounds
Amcinonide is similar to other topical corticosteroids such as fluocinonide and triamcinolone acetonide . it is unique in its specific chemical structure, which includes a fluorine atom and a cyclopentylidene acetal group . This unique structure contributes to its specific pharmacological properties and therapeutic efficacy . Other similar compounds include betamethasone, clobetasol, and hydrocortisone .
Properties
IUPAC Name |
[2-(12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860623 | |
| Record name | 2-(4'b-Fluoro-5'-hydroxy-4'a,6'a-dimethyl-2'-oxo-2',4'a,4'b,5',6',6'a,9'a,10',10'a,10'b,11',12'-dodecahydro-6'bH-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-6'b-yl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



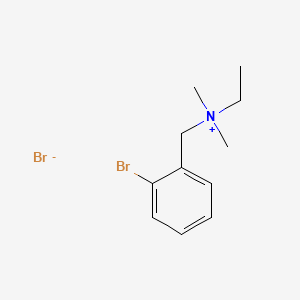
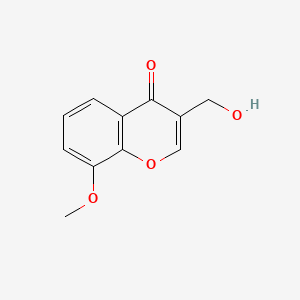
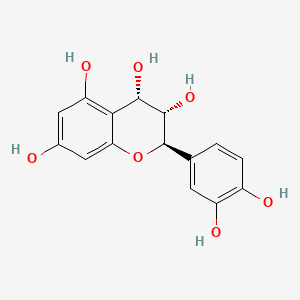
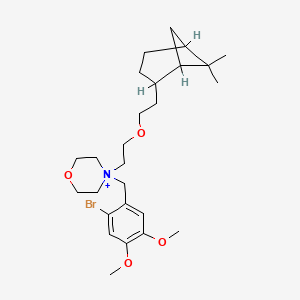
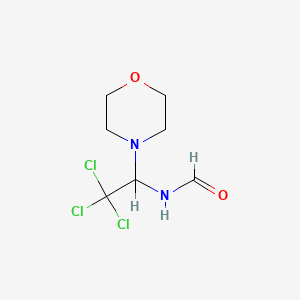
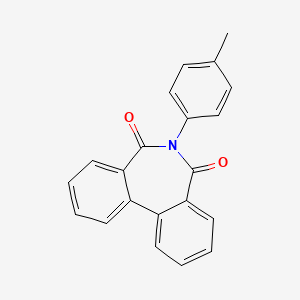

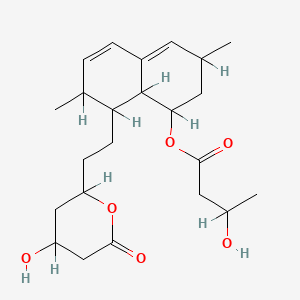
![Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-](/img/structure/B1222126.png)
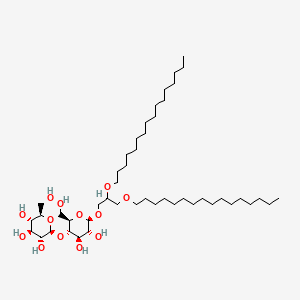
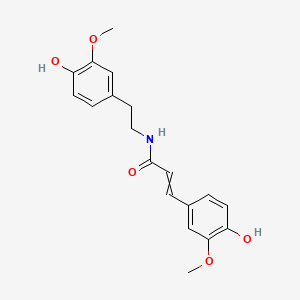

![(2S,6S,9S,10S,11S,12S,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1222130.png)
